molecular formula C9H3ClF6N2 B13782747 Benzimidazole, 2,4-bis(trifluoromethyl)-6-chloro- CAS No. 89427-09-8

Benzimidazole, 2,4-bis(trifluoromethyl)-6-chloro-

Cat. No.: B13782747
CAS No.: 89427-09-8
M. Wt: 288.57 g/mol
InChI Key: JUWDRLQORVCZOE-UHFFFAOYSA-N
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Description

Benzimidazole, 2,4-bis(trifluoromethyl)-6-chloro- is a derivative of benzimidazole, a bicyclic molecule composed of a benzene ring fused to an imidazole ring. This compound is notable for its incorporation of trifluoromethyl and chloro substituents, which can significantly alter its chemical and biological properties. Benzimidazole derivatives are known for their broad spectrum of biological activities and applications in various fields, including medicinal chemistry, agriculture, and material science .

Preparation Methods

The synthesis of benzimidazole, 2,4-bis(trifluoromethyl)-6-chloro- typically involves the introduction of trifluoromethyl and chloro groups onto the benzimidazole core. One common method involves the nucleophilic substitution of a suitable precursor with trifluoromethyl and chloro reagents. For instance, the reaction of a benzimidazole derivative with trifluoromethyl iodide and a chlorinating agent under basic conditions can yield the desired compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to enhance efficiency and yield.

Chemical Reactions Analysis

Benzimidazole, 2,4-bis(trifluoromethyl)-6-chloro- can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include basic or acidic environments, high temperatures, and the presence of catalysts. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.

Scientific Research Applications

Benzimidazole, 2,4-bis(trifluoromethyl)-6-chloro- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of benzimidazole, 2,4-bis(trifluoromethyl)-6-chloro- involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl and chloro groups can enhance the compound’s binding affinity and specificity for these targets. For example, in medicinal applications, the compound may inhibit the activity of enzymes involved in disease pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Benzimidazole, 2,4-bis(trifluoromethyl)-6-chloro- can be compared with other benzimidazole derivatives, such as:

The unique combination of trifluoromethyl and chloro groups in benzimidazole, 2,4-bis(trifluoromethyl)-6-chloro- contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

89427-09-8

Molecular Formula

C9H3ClF6N2

Molecular Weight

288.57 g/mol

IUPAC Name

6-chloro-2,4-bis(trifluoromethyl)-1H-benzimidazole

InChI

InChI=1S/C9H3ClF6N2/c10-3-1-4(8(11,12)13)6-5(2-3)17-7(18-6)9(14,15)16/h1-2H,(H,17,18)

InChI Key

JUWDRLQORVCZOE-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C2C(=C1C(F)(F)F)N=C(N2)C(F)(F)F)Cl

Origin of Product

United States

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